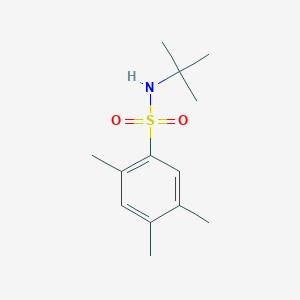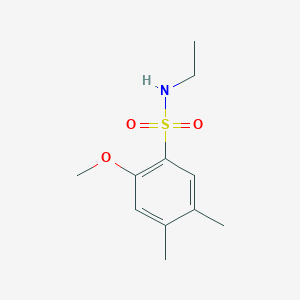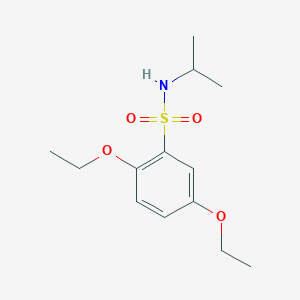![molecular formula C13H22N2O2S B225510 N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B225510.png)
N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide, commonly known as DIDS, is a sulfonamide derivative that has been extensively studied for its biological and pharmacological properties. DIDS is a potent inhibitor of a variety of ion channels and transporters, and it has been used in research to elucidate the function of these proteins.
作用機序
DIDS acts as an inhibitor of ion channels and transporters by binding to specific sites on the protein. It has been shown to interact with the transmembrane domains of chloride channels and anion exchangers, blocking the movement of ions across the membrane. DIDS has also been shown to interact with the ATP-binding site of some potassium channels, preventing the channel from opening in response to changes in membrane potential.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DIDS depend on the specific ion channel or transporter being targeted. Inhibition of chloride channels can lead to alterations in the electrical properties of cells, while inhibition of anion exchangers can affect the pH balance of cells. Inhibition of potassium channels can affect the excitability of cells and lead to changes in heart rate and blood pressure.
実験室実験の利点と制限
One advantage of using DIDS in lab experiments is its potency as an inhibitor of ion channels and transporters. This allows for precise control of the function of these proteins in cells and tissues. However, one limitation is that DIDS can have off-target effects on other proteins, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on DIDS. One area of interest is the development of more specific inhibitors of ion channels and transporters, which would allow for greater precision in manipulating the function of these proteins. Another area of interest is the investigation of the role of transporters in drug uptake and efflux, which could lead to the development of more effective drug therapies. Finally, the study of the physiological effects of DIDS in vivo could provide insights into its potential as a therapeutic agent.
合成法
DIDS can be synthesized by reacting 2,5-dimethylbenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography.
科学的研究の応用
DIDS has been used in a wide range of scientific research applications, including the study of ion channels and transporters in various tissues and cells. It has been shown to inhibit chloride channels, anion exchangers, and some types of ATP-sensitive potassium channels. DIDS has also been used to investigate the role of transporters in the uptake and efflux of drugs in cells.
特性
製品名 |
N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide |
|---|---|
分子式 |
C13H22N2O2S |
分子量 |
270.39 g/mol |
IUPAC名 |
N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H22N2O2S/c1-11-6-7-12(2)13(10-11)18(16,17)14-8-5-9-15(3)4/h6-7,10,14H,5,8-9H2,1-4H3 |
InChIキー |
IBOAEXMWRSIXIC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCCN(C)C |
正規SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















